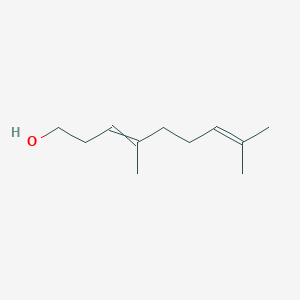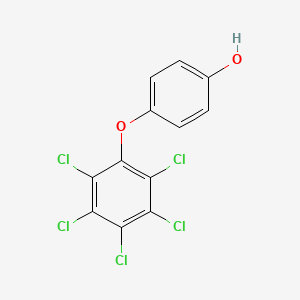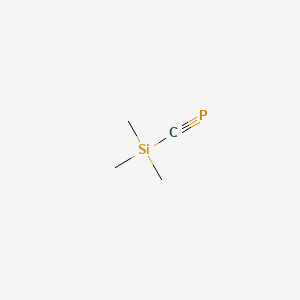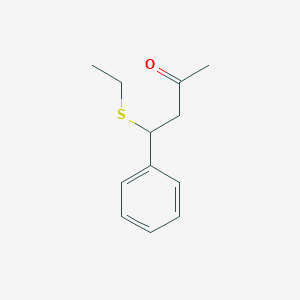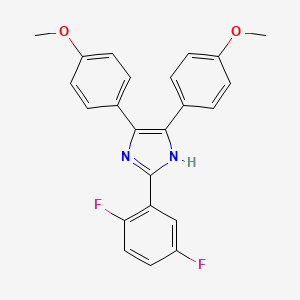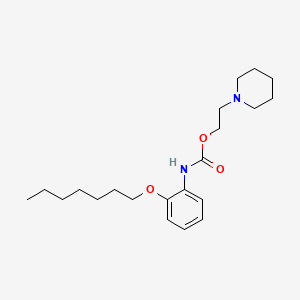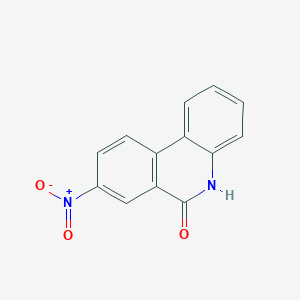
8-nitro-5H-phenanthridin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-nitro-5H-phenanthridin-6-one is a heterocyclic compound that belongs to the phenanthridinone family. Phenanthridinones are known for their tricyclic structure, which includes a nitrogen atom in the central ring. This compound is of significant interest due to its potential biological and pharmaceutical activities, including antimicrobial, antiproliferative, and antitubercular properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-nitro-5H-phenanthridin-6-one can be achieved through various methods. One common approach involves the palladium-catalyzed annulation of aryl iodides with benzamides. This method provides controlled access to functionalized phenanthridin-6(5H)-ones in good yields . Another method includes the use of nickel-catalyzed amidation of aryl iodides . Additionally, organo-catalytic protocols proceeding through direct C(sp2)−H bond arylation have been disclosed .
Industrial Production Methods
Industrial production of phenanthridinones, including this compound, often relies on scalable synthetic methods such as the Ullmann reaction, Beckmann rearrangement, and decarboxylative amidations . These methods are chosen for their efficiency and ability to produce large quantities of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-nitro-5H-phenanthridin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or dichromate.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions are common, especially at the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, dichromate.
Reduction: Hydrogenation, metal hydrides.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various substituted phenanthridinones, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
8-nitro-5H-phenanthridin-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiproliferative activities.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-nitro-5H-phenanthridin-6-one involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and antiproliferative effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthridine: A nitrogen heterocyclic compound used in DNA-binding fluorescent dyes.
Quinolin-2-one: Another heterocyclic compound with similar biological activities.
Uniqueness
8-nitro-5H-phenanthridin-6-one is unique due to its nitro group, which enhances its reactivity and biological activity compared to other phenanthridinones.
Eigenschaften
CAS-Nummer |
78255-99-9 |
|---|---|
Molekularformel |
C13H8N2O3 |
Molekulargewicht |
240.21 g/mol |
IUPAC-Name |
8-nitro-5H-phenanthridin-6-one |
InChI |
InChI=1S/C13H8N2O3/c16-13-11-7-8(15(17)18)5-6-9(11)10-3-1-2-4-12(10)14-13/h1-7H,(H,14,16) |
InChI-Schlüssel |
DWJTXUCDDWXLSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid;1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-ol](/img/structure/B14443860.png)
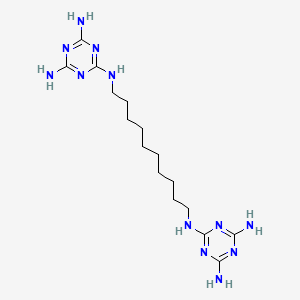
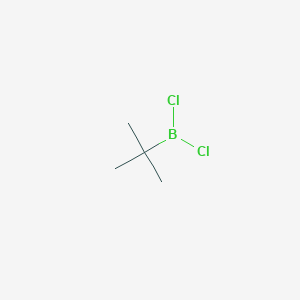
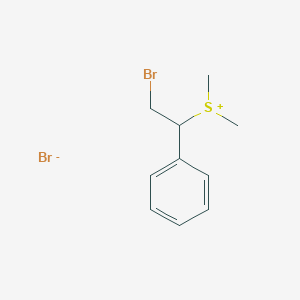

![Benzenamine, 3,5-dichloro-N-[(4-nitrophenyl)methylene]-](/img/structure/B14443905.png)
